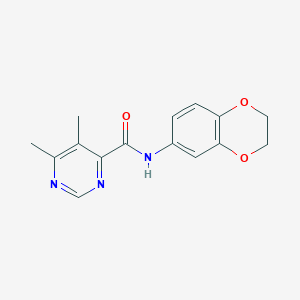

![molecular formula C20H22N2O B2766138 N-[(1,2-二甲基吲哚-5-基)甲基]-3,5-二甲基苯甲酰胺 CAS No. 852137-16-7](/img/structure/B2766138.png)

N-[(1,2-二甲基吲哚-5-基)甲基]-3,5-二甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide, also known as DIM-C-pPhBr, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective inhibitor of the STAT3 signaling pathway, which is involved in a variety of cellular processes, including cell growth, differentiation, and survival.

科学研究应用

Pharmacological Applications

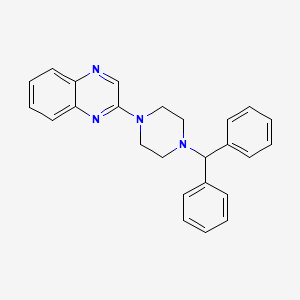

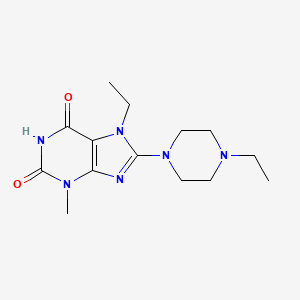

The compound serves as a convenient intermediate for the synthesis of various disubstituted 1-(indolin-5-yl)methanamines. These derivatives have shown promise in pharmacological studies. Specifically:

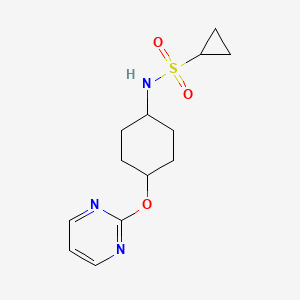

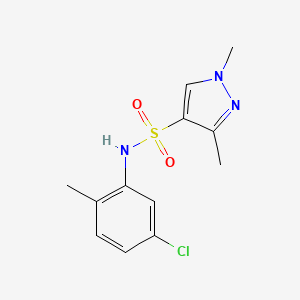

- Interaction with RCAR/(PYR/PYL) Receptor Proteins : Some indolinylmethyl sulfonamides derived from this compound exhibit strong affinity for RCAR/(PYR/PYL) receptor proteins in wheat. Their binding affinity rivals or even surpasses that of the essential plant hormone abscisic acid (ABA) . These interactions are relevant to plant signaling pathways and stress responses.

Organic Synthesis and Intermediates

The compound’s structure makes it valuable as an intermediate in organic synthesis:

- Dihydroindole Synthesis : The most direct method for preparing this compound involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione, using concentrated sulfuric acid as a catalyst. The resulting (2,3-dihydro-1H-indol-5-ylmethyl)amine can then serve as a building block for other disubstituted 1-(indolin-5-yl)methanamines .

Catalysis and Green Chemistry

While not directly related to the compound itself, it’s worth noting that l-tyrosine has been found to be an efficient catalyst for the condensation of substituted indole-3-aldehydes with meldrum’s acid. This reaction occurs in water at room temperature and produces valuable products .

Antiviral Activity

Although not specifically studied for this compound, research on substituted indoles has led to the synthesis of ethyl 2- and 4-alkylaminomethylindole-3-carboxylates with potential antiviral properties . While this information is not directly tied to our compound, it highlights the broader interest in indole derivatives.

属性

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-13-7-14(2)9-18(8-13)20(23)21-12-16-5-6-19-17(11-16)10-15(3)22(19)4/h5-11H,12H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXHBEWNZAZNRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2766058.png)

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2766062.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2766065.png)

![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(butan-2-yl)acetamide](/img/structure/B2766067.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone](/img/structure/B2766068.png)

![N-(3-methoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2766071.png)

![N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2766073.png)